molecular formula C15H11BrO3 B12580819 4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- CAS No. 644973-52-4

4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl-

Cat. No.: B12580819
CAS No.: 644973-52-4
M. Wt: 319.15 g/mol
InChI Key: ZGCAZWQZBQQOIB-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- is a chemical compound belonging to the class of benzopyran derivatives This compound is characterized by the presence of a bromine atom at the 6th position, a hydroxyl group at the 3rd position, and a phenyl group at the 2nd position of the dihydrobenzopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- can be achieved through several synthetic routesAnother approach is the synthesis from 2′-hydroxychalcone dibromide, which undergoes cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination and cyclization reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and specific reaction temperatures and pressures are crucial in achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3rd position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or alkyl halides.

Major Products Formed

    Oxidation: Formation of 4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-2-phenyl-3-one.

    Reduction: Formation of 4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-2-phenyl-3-hydroxy-.

    Substitution: Formation of various substituted benzopyran derivatives depending on the substituent introduced.

Scientific Research Applications

4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- involves its interaction with various molecular targets and pathways. The hydroxyl group at the 3rd position can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. The bromine atom at the 6th position can enhance the compound’s reactivity and binding affinity to specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    6-Bromoflavone: Similar structure but lacks the hydroxyl group at the 3rd position.

    2′-Hydroxychalcone: Precursor in the synthesis of the target compound.

    Flavanone: Parent compound used in the bromination step.

Uniqueness

4H-1-Benzopyran-4-one, 6-bromo-2,3-dihydro-3-hydroxy-2-phenyl- is unique due to the presence of both the bromine atom and the hydroxyl group, which confer distinct chemical and biological properties

Properties

CAS No.

644973-52-4

Molecular Formula

C15H11BrO3

Molecular Weight

319.15 g/mol

IUPAC Name

6-bromo-3-hydroxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C15H11BrO3/c16-10-6-7-12-11(8-10)13(17)14(18)15(19-12)9-4-2-1-3-5-9/h1-8,14-15,18H

InChI Key

ZGCAZWQZBQQOIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)C3=C(O2)C=CC(=C3)Br)O

Origin of Product

United States

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